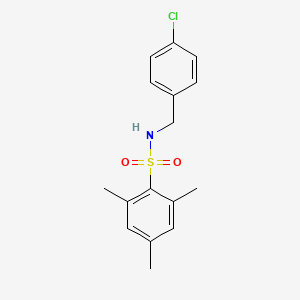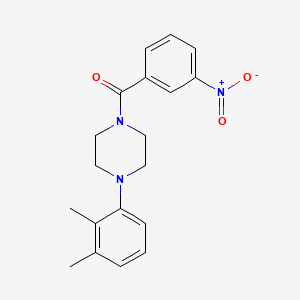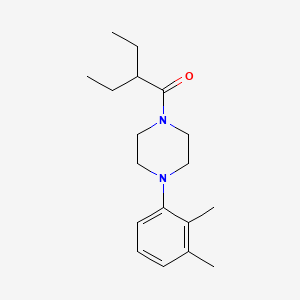
N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves multiple steps, starting from the preparation of 4-methylbenzenesulfonamide derivatives followed by chlorobenzene sulfonation. For instance, Nikonov et al. (2019) detailed the synthesis and structural features of related N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides through various methods, including X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019). These methods provide a foundation for understanding the synthetic routes applicable to N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for determining their chemical behavior and potential applications. Studies involving X-ray diffraction and DFT calculations, as mentioned by Nikonov et al. (2019), offer insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. The structural analysis aids in understanding the molecular conformation, which is vital for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide participates in various chemical reactions, reflecting its reactivity and functional versatility. For example, its sulfonamide group can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical derivatives. Ebrahimi et al. (2015) described the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective N-acylation reagents, showcasing the reactivity of similar sulfonamide compounds in selective acylation reactions (Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The determination of these properties is essential for practical applications, including material science and drug formulation. The solid-liquid equilibria studies by Domańska and Letcher (2000) on similar sulfonamide compounds offer a perspective on understanding the physical properties relevant to N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in defining the applications of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide. Research on the synthesis and reactivity of related sulfonamide derivatives provides a foundation for understanding these chemical properties. For instance, the work by Kobkeatthawin et al. (2017) on the synthesis and crystal structure of similar compounds highlights the importance of chemical properties in determining reactivity and potential applications (Kobkeatthawin et al., 2017).
Safety and Hazards
As with any chemical compound, handling “N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its exact properties .
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as an antibiotic, future research could focus on testing its efficacy against various types of bacteria . Alternatively, if it has interesting chemical reactivity, it could be studied for potential use in chemical synthesis .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTRSMPKMBUCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)



![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)



![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)